3'-Azido-2',3'-dideoxy-5-methylcytidine
Overview
Description
3’-Azido-2’,3’-dideoxy-5-methylcytidine (AzddMeC, CS-92) is a nucleoside analog with structural similarities to both 3’-azido-3’-deoxythymidine (AZT) and 2’,3’-dideoxycytidine (ddC). It has been shown to be a potent and selective inhibitor of human immunodeficiency virus type 1 in vitro .
Molecular Structure Analysis
The molecular formula of 3’-Azido-2’,3’-dideoxy-5-methylcytidine is C10H14N6O3. Its average mass is 266.257 Da and its monoisotopic mass is 266.112732 Da .Chemical Reactions Analysis
The pharmacokinetics of AzddMeC were characterized following intravenous and oral administration of 60 mg/kg of the compound to male rhesus monkeys. AZT was found to be a major metabolite of AzddMeC in monkeys. Renal excretion of unchanged nucleoside and metabolic deamination yielding AZT were the primary routes of AzddMeC clearance .Scientific Research Applications
Antiviral Activity
3'-Azido-2',3'-dideoxy-5-methylcytidine, also known as AzddMeC, has demonstrated significant antiviral properties. This compound, along with its derivatives, shows marked anti-HIV activity, comparable to that of AZT (Loakes et al., 1995)(Loakes et al., 1995). Moreover, its potent inhibition against human immunodeficiency virus (HIV) replication has been documented in various studies (Schinazi et al., 1990)(Schinazi et al., 1990).
Metabolism Studies
Studies have also focused on the metabolic and catabolic disposition of AzddMeC. For instance, research in isolated rat hepatocytes suggests enzymatic reduction to a 3'-amino derivative as a general catabolic pathway for such nucleosides (Cretton et al., 1992)(Cretton et al., 1992). Pharmacokinetic studies in animals have been conducted to understand the drug's behavior in biological systems (Boudinot et al., 1990)(Boudinot et al., 1990).
Comparative Studies
Comparative research has been carried out to evaluate the efficacy of AzddMeC against other viruses. It has been identified as a potent inhibitor of hepatitis B virus DNA polymerase and shows selectivity over cellular DNA polymerases (Matthes et al., 1991)(Matthes et al., 1991).
Structural Analysis and Design
The compound's structure has been a subject of interest, influencing the design of nucleoside analogues for antiviral therapies. Research in this area includes the synthesis of various analogues and assessing their antiviral activity (Lin et al., 1987)(Lin et al., 1987).
Prodrug Development
There has been significant work in developing prodrugs of AzddMeC, aiming to improve its pharmacokinetic properties and enhance its efficacy as an antiviral agent (Parang et al., 2000)(Parang et al., 2000).
Synthesis and Biological Activity
The synthesis of 3'-Azido-2',3'-dideoxy-5-methylcytidine and its analogues, along with their biological evaluation, has been a key area of research. These studies contribute to understanding the compound's antineoplastic and antiviral activities (Lin & Mancini, 1983)(Lin & Mancini, 1983).
Antiviral Mechanisms
Research has also focused on understanding the mechanisms through which 3'-Azido-2',3'-dideoxy-5-methylcytidine exerts its antiviral effects, particularly against HIV. This involves studying its interaction with viral enzymes and its inhibition of viral replication (Ono et al., 1989)(Ono et al., 1989).
properties
IUPAC Name |
4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c1-5-3-16(10(18)13-9(5)11)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSDAHQGNUAEBC-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236164 | |
Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Azido-2',3'-dideoxy-5-methylcytidine | |
CAS RN |
87190-79-2 | |
Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087190792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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